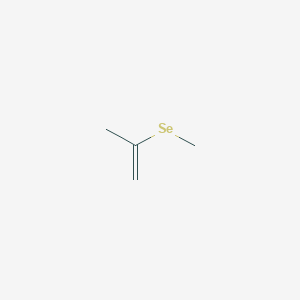
1-Propene, 2-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 2-(methylseleno)- is an organic compound characterized by the presence of a selenium atom bonded to a propene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene, 2-(methylseleno)- can be synthesized through several methods. One common approach involves the reaction of propene with methylselenol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-Propene, 2-(methylseleno)- may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Propene, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its original form or produce other selenium-containing derivatives.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Various selenium-containing derivatives.
Substitution: Compounds with different functional groups replacing the methylseleno group.
Scientific Research Applications
1-Propene, 2-(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable for studying selenium’s biological roles and effects.
Medicine: Research into its potential therapeutic properties, such as anticancer and antioxidant activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Propene, 2-(methylseleno)- exerts its effects involves interactions with molecular targets and pathways. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming bonds with other molecules. These interactions can influence various biological and chemical processes, making the compound a valuable tool for research and development.
Comparison with Similar Compounds
- 1-Propene, 2-methyl-
- Ethene, 2-methyl-
- Propene, 2-methyl-
Comparison: 1-Propene, 2-(methylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
114659-08-4 |
|---|---|
Molecular Formula |
C4H8Se |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
2-methylselanylprop-1-ene |
InChI |
InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3 |
InChI Key |
XPNWZCWOHZSOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















